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Compound of Interest

Compound Name: 4-Hydroxybenzaldehyde

Cat. No.: B117250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Hydroxybenzaldehyde (p-hydroxybenzaldehyde), a key intermediate and building block in the

synthesis of various pharmaceuticals, fragrances, and polymers. A thorough understanding of

its spectroscopic characteristics is essential for quality control, reaction monitoring, and

structural elucidation. This document presents its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the fundamental

experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

chemical shift data for 4-Hydroxybenzaldehyde in various deuterated solvents.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4-Hydroxybenzaldehyde is characterized by signals in the aromatic,

aldehydic, and hydroxyl regions. The exact chemical shifts are solvent-dependent.
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Proton

Assignment

Chemical Shift

(δ) in DMSO-d₆

(ppm)[1][2]

Chemical Shift

(δ) in CDCl₃

(ppm)[3]
Multiplicity

Coupling

Constant (J)

(Hz)[3]

Aldehydic Proton

(-CHO)
9.82[4] 9.77[3] Singlet -

Aromatic Protons

(H-2, H-6)
7.78 - 7.81[4] 7.77[3] Doublet 8

Aromatic Protons

(H-3, H-5)
6.95 - 6.98[4] 6.91[3] Doublet 8

Hydroxyl Proton

(-OH)
10.65[4] - Singlet (broad) -

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment
Chemical Shift (δ) in CDCl₃

(ppm)[5]
Chemical Shift (δ) in DMSO-

d₆ (ppm)

Aldehydic Carbon (C=O) 191.0 191.5

C-4 (Carbon attached to -OH) 161.4 163.8

C-2, C-6 132.5 132.6

C-1 (Carbon attached to -

CHO)
130.2 130.1

C-3, C-5 116.2 116.3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Hydroxybenzaldehyde shows characteristic absorption bands corresponding to

its hydroxyl, carbonyl, and aromatic moieties.
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Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (phenolic) 3300 - 3400 Strong, Broad

C-H stretch (aldehydic) 2850 - 2950 Medium

C=O stretch (aldehydic) 1670 - 1700 Strong

C=C stretch (aromatic) 1580 - 1610 Medium

C-O stretch (phenolic) 1200 - 1300 Strong

C-H bend (aromatic) 800 - 900 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 4-Hydroxybenzaldehyde is dominated by π → π* transitions of the aromatic

system and the carbonyl group.

Solvent λmax (nm)[6] Molar Absorptivity (ε) Transition

Isopropanol 285[6] Not specified π → π

Ethanol 284 ~15,000 π → π

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Hydroxybenzaldehyde in approximately 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: The data is typically acquired on a 300 MHz or 400 MHz NMR

spectrometer.[1][3]

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
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seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

single lines for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for

quaternary carbons. A larger number of scans (e.g., 1024 or more) is typically required due

to the lower natural abundance of ¹³C.

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 4-Hydroxybenzaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.[7]

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10

tons) to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

empty spectrometer is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 4-Hydroxybenzaldehyde of a known

concentration in a UV-transparent solvent (e.g., ethanol, isopropanol). From the stock

solution, prepare a series of dilutions to find a concentration that gives an absorbance

reading in the optimal range of the instrument (typically 0.1 - 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the

baseline. Then, rinse and fill the cuvette with the sample solution and record the absorption

spectrum over the desired wavelength range (e.g., 200-400 nm). The wavelength of

maximum absorbance (λmax) is then determined.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxybenzaldehyde.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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